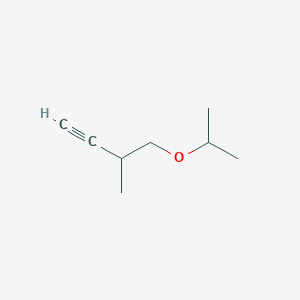

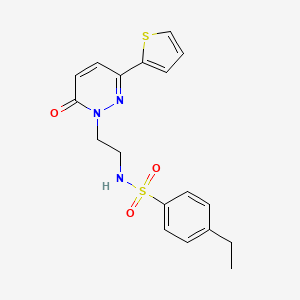

2-(3,4-dimethoxyphenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . Similarly, the synthesis of various acetamides and their analogs has been reported, which could provide insights into potential synthetic routes for the target compound .

Molecular Structure Analysis

Crystal structure analysis of related compounds, such as 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, has been performed using X-ray single crystal diffraction, revealing that the compound crystallized in the monoclinic space group P21/c . This information is valuable for understanding the molecular conformation and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their use as intermediates in the synthesis of heterocyclic systems and as precursors for various pharmacologically active molecules. For example, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates were used to prepare various heterocyclic compounds . The target compound may also undergo similar reactions, given the presence of reactive functional groups such as the acetamide linkage.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally related compounds can be inferred. For example, the anticonvulsant activity of certain acetamides has been evaluated, and their mechanism of action has been attributed to the inhibition of voltage-gated sodium currents and enhancement of GABA effect . The target compound may exhibit similar properties due to the presence of the acetamide group and methoxy substituents.

Aplicaciones Científicas De Investigación

Oxidative Radical Cyclization

Research by Chikaoka et al. (2003) focused on the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, demonstrating a method that could be applicable to synthesizing complex molecules with potential pharmaceutical relevance. This study highlights the utility of Mn(III)/Cu(II)-mediated cyclization in organic synthesis, which could be relevant to derivatives of the specified compound (Chikaoka et al., 2003).

Protein Tyrosine Phosphatase 1B Inhibitors

Saxena et al. (2009) investigated the synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drug development. This research underscores the potential of acetamide derivatives in therapeutic applications, particularly in managing diabetes (Saxena et al., 2009).

Anticancer Drug Synthesis

A study by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide elucidates the synthesis and structure of a compound with anticancer potential. The research highlights the importance of structural analysis and molecular docking in drug development, indicating how acetamide derivatives could be tailored for specific therapeutic targets (Sharma et al., 2018).

Radiosynthesis for Metabolism Studies

Latli and Casida (1995) described the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, emphasizing the role of synthetic chemistry in producing compounds for metabolic and mode of action studies. This work is indicative of the broader applicability of acetamides in agricultural chemistry and environmental science (Latli & Casida, 1995).

Metabolism of Chloroacetamide Herbicides

Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) illustrates the metabolic pathways and potential toxicological impacts of such compounds. This study provides insight into the enzymatic processes involved in the metabolism of complex organic molecules, which could be relevant for understanding the biotransformation of related acetamide derivatives (Coleman et al., 2000).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-23-16-8-6-5-7-15(16)19(26-4)13-21-20(22)12-14-9-10-17(24-2)18(11-14)25-3/h5-11,19H,12-13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJRJUFXJOCXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CC=C2OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)

![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)

![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)

![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)